m-PEG17-acid
Overview
Description
m-PEG17-acid: is a polyethylene glycol-based linker containing a terminal carboxylic acid. This compound is widely used in various scientific research applications due to its ability to form stable amide bonds with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable reagent in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-PEG17-acid involves the reaction of polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid can be introduced through esterification or amidation reactions. Common activators used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or amidation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as chromatography and crystallization to achieve the desired reagent grade .
Chemical Reactions Analysis
Types of Reactions: m-PEG17-acid undergoes various chemical reactions, including:
Amidation: Reaction with primary amine groups to form stable amide bonds.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Amidation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide as activators.
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products:
Amidation: Formation of amide bonds with primary amines.
Esterification: Formation of esters with alcohols.
Scientific Research Applications
m-PEG17-acid is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a linker in the synthesis of various compounds, including polyethylene glycol-based polymers.
Biology: Utilized in the modification of biomolecules to enhance solubility and stability.
Industry: Applied in the production of polyethylene glycol-based materials for various industrial applications.
Mechanism of Action
The mechanism of action of m-PEG17-acid involves the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide . The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media, making it an effective linker in various biochemical and pharmaceutical applications .
Comparison with Similar Compounds
m-PEG11-acid: Another polyethylene glycol-based linker with a shorter chain length.
m-PEG22-acid: A polyethylene glycol-based linker with a longer chain length.
Uniqueness: m-PEG17-acid is unique due to its specific chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring a hydrophilic spacer with moderate length .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-36(37)38/h2-35H2,1H3,(H,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZUTNLESPXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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